molecular formula C13H17N3O2 B7430054 N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide

Cat. No.: B7430054
M. Wt: 247.29 g/mol
InChI Key: GFCBGPMVUZTQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, also known as CX-5461, is a small molecule compound that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription and has been shown to have promising results in preclinical studies.

Mechanism of Action

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is a selective inhibitor of RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, this compound reduces the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including induction of DNA damage, activation of the p53 pathway, and inhibition of cancer cell growth. It has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance and the potential for off-target effects. In addition, this compound may not be suitable for all types of cancer, and further research is needed to determine its optimal use.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, including the development of combination therapies, the identification of biomarkers for patient selection, and the investigation of its potential use in other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in clinical settings.
Conclusion:
This compound is a promising anticancer agent that has shown efficacy in preclinical studies. Its selectivity for RNA polymerase I transcription and minimal toxicity in normal cells make it a desirable candidate for cancer therapy. However, further research is needed to determine its optimal use and to address potential limitations.

Synthesis Methods

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is synthesized through a multi-step process that involves the reaction of 4-(methylaminomethyl)phenylboronic acid with cyclopropylamine to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects when used in combination with other anticancer agents. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway.

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-14-8-9-2-4-10(5-3-9)15-12(17)13(18)16-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCBGPMVUZTQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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